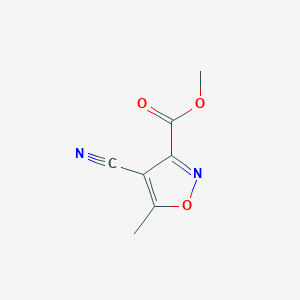

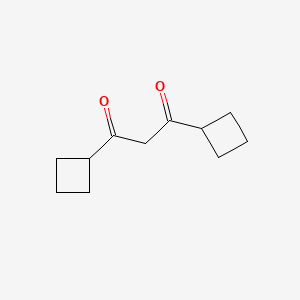

![molecular formula C18H18F3NO2 B2999650 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 596788-79-3](/img/structure/B2999650.png)

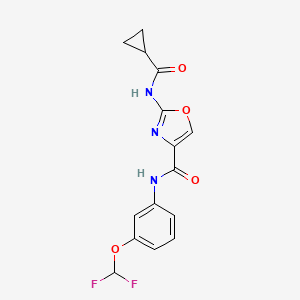

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C20H20F3NO2 . It has a molecular weight of 363.4 g/mol . The compound is also known by several synonyms, including 324076-69-9 .

Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydroisoquinoline core, a trifluoromethyl group, and two methoxy groups . The InChI string and Canonical SMILES for the compound are available for further structural analysis .Physical and Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 363.14461337 g/mol . The topological polar surface area is 30.8 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclization Techniques

A key focus in the scientific research of 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its synthesis and the exploration of cyclization techniques. For instance, the compound has been synthesized through the cyclization of specific formamides using the Pummerer reaction, with boron trifluoride diethyl etherate enhancing the cyclization process. This method emphasizes the role of Lewis acid in facilitating cyclization via a dicationic intermediate (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Structural and Stereochemical Analysis

Research has also delved into the structural and stereochemical aspects of derivatives of this compound. Detailed stereochemical analysis and the confirmation of absolute configurations of optically active derivatives highlight the importance of this compound in stereocontrol applications, particularly in catalysis (Naicker, Govender, Kruger, & Maguire, 2011).

Local Anesthetic Activity and Toxicity Evaluation

A comprehensive study on a series of synthesized derivatives of this compound explored their local anesthetic activity, acute toxicity, and structure–toxicity relationships. These investigations underscore the compound's potential in medical applications, particularly in developing new anesthetic agents with lower toxicity and higher efficacy (Azamatov et al., 2023).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from derivatives of this compound is another area of interest. This research demonstrates the utility of the compound in the preparation of various alkaloids, illustrating its versatility in organic synthesis (Blank & Opatz, 2011).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-23-15-9-12-7-8-22-17(14(12)10-16(15)24-2)11-3-5-13(6-4-11)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMIRCPNFVHJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)

![5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2999579.png)

![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)